Product packaging for WHEAT GERMAMIDOPROPALKONIUM CHLORIDE(Cat. No.:CAS No. 124046-09-9)

WHEAT GERMAMIDOPROPALKONIUM CHLORIDE

Cat. No.: B1168755
CAS No.: 124046-09-9
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Description

Wheat Germamidopropalkonium Chloride is a quaternary ammonium compound synthesized by combining wheat germ fatty acids with aminopropyl derivatives. This structure places it in the class of cationic surfactants. Its primary research applications are in the development of personal care formulations, where it is investigated for its conditioning and antimicrobial properties. In hair care research, it is studied for its ability to improve manageability and reduce static charge by depositing onto the negatively charged surface of hair fibers. In skin care studies, its potential emulsifying and mild preservative characteristics are of interest. The "Wheat Germ" portion of the molecule suggests the potential inclusion of inherent antioxidants and fatty acids. Wheat germ oil is a known source of tocopherols (Vitamin E) and linoleic acid, compounds recognized for their antioxidant and anti-inflammatory activities in scientific literature (source: PMC). Researchers can explore whether these beneficial lipids are delivered alongside the primary conditioning function of this surfactant. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Properties

CAS No.

124046-09-9

Molecular Formula

C15H21NO4

Synonyms

WHEAT GERMAMIDOPROPALKONIUM CHLORIDE

Origin of Product

United States

Synthesis Pathways and Structural Elucidation of Wheat Germamidopropalkonium Chloride

Precursor Chemistry and Sustainable Raw Material Sourcing

The synthesis of Wheat Germamidopropalkonium Chloride is rooted in the chemical components of wheat germ oil, a byproduct of the wheat milling industry. botanicalformulations.comscielo.br This oil is a rich source of unsaturated fatty acids, which are the primary precursors for the synthesis. scielo.brtandfonline.com

Extraction and Derivatization of Fatty Acids from Wheat Germ

The initial step involves the extraction of oil from the germ of the wheat kernel. wikipedia.org Wheat germ oil is particularly rich in linoleic acid, followed by oleic and palmitic acids. botanicalformulations.comtandfonline.comresearchgate.net The typical fatty acid composition of wheat germ oil is detailed in the table below.

Fatty AcidPercentage Composition
Linoleic Acid~55-87%
Oleic Acid~12-15%
Palmitic Acid~0.6-17%
Linolenic Acid~7%
(Data sourced from multiple studies, reflecting variations in wheat varieties and extraction methods) botanicalformulations.comtandfonline.comwikipedia.orgresearchgate.net

These fatty acids are typically extracted from the triglycerides present in the oil through hydrolysis or transesterification. google.com The resulting free fatty acids or their simple ester derivatives, such as methyl esters, serve as the foundational molecules for the subsequent amidation reaction. google.com

Amidoamine Precursor Synthesis and Optimization

The next stage is the synthesis of a fatty amidoamine. This is achieved by reacting the extracted fatty acids or their ester derivatives with an aminoalkyl-substituted tertiary amine, a common example being N,N-dimethyl-1,3-propanediamine (DMAPA). google.comgoogle.com This reaction, known as amidation, forms an amide linkage and results in a molecule with a terminal tertiary amine group, which is crucial for the subsequent quaternization step. google.comgoogle.com

The synthesis process is designed to be efficient, often yielding products with high purity (98-99%). cir-safety.org The reaction conditions, such as temperature, can be optimized to increase the reaction rate. For instance, increasing the temperature to over 75°C can accelerate the reaction, although excessively high temperatures can lead to undesirable side reactions. google.comcir-safety.org The progress of the amidation can be monitored using standard analytical techniques to ensure the desired conversion is achieved. cir-safety.org

Quaternization Methodologies and Reaction Kinetics

Quaternization is the key chemical transformation that converts the tertiary amidoamine into the final quaternary ammonium (B1175870) compound, this compound. This reaction, often a type of Menschutkin reaction, involves the alkylation of the tertiary amine. nih.govnih.gov

Common quaternizing agents include alkyl halides such as methyl chloride or benzyl (B1604629) chloride, and dialkyl sulfates like dimethyl sulfate. google.comgoogle.com The choice of the quaternizing agent and reaction conditions significantly influences the reaction's efficiency and the properties of the final product.

Catalyst Systems and Reaction Conditions

The quaternization reaction is typically carried out in a suitable solvent. While traditional methods have used volatile organic solvents like acetone (B3395972) or acetonitrile, greener alternatives such as deep eutectic solvents (DESs) based on choline (B1196258) chloride are being explored. nih.gov The reaction temperature is a critical parameter, with higher temperatures generally leading to faster reaction rates. researchgate.net For example, reactions can be conducted at temperatures around 80°C. nih.gov

The use of catalysts is also prevalent in amidation and amination reactions that may precede quaternization. For instance, catalysts containing copper, nickel, or alkaline earth metal compounds are used in amination processes. google.comnih.gov In some quaternization processes, an organic base may be employed to neutralize the acid generated during the reaction, which can improve yields. dtic.mil

Yield Enhancement and Side Product Mitigation

Optimizing reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of unwanted byproducts. The choice of solvent can play a role; for instance, using solvents with a low dielectric constant can sometimes simplify purification by causing the quaternary ammonium salt to precipitate out of the reaction mixture. mdpi.com

In the synthesis of the amidoamine precursor, it is important to control the reaction to avoid the formation of byproducts from residual reactants. google.com Careful monitoring of the reaction progress allows for the optimization of the final product composition. google.com

Purification Techniques for Academic Research Purity Standards

To achieve the high purity required for academic research, this compound must undergo rigorous purification. Common impurities can include unreacted starting materials and side products from the synthesis. cir-safety.org

Several chromatographic techniques are effective for purifying quaternary ammonium compounds. Normal-phase ion-pair chromatography is one such method that can be used on a preparative scale. proquest.com This technique often involves the use of a mobile phase additive, such as sodium bromide, to effectively elute the QAC from the stationary phase, which is typically silica (B1680970) gel. proquest.com

Another approach involves the use of ion exchange resins. nih.govoup.com This method is particularly useful for separating the desired quaternary ammonium compounds from other cationic species and amino acids that may be present as impurities. nih.govoup.com The purified product's structure and purity can then be confirmed using a variety of analytical methods, including Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comresearchgate.net

Advanced Spectroscopic and Chromatographic Methods for Structural Confirmation

The definitive structural confirmation of this compound relies on a suite of sophisticated analytical methods. Each technique provides unique insights into the molecule's architecture and purity.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show characteristic signals corresponding to the different chemical environments of protons in the molecule. Key expected resonances would include:

Signals for the long alkyl chains of the wheat germ fatty acids.

Resonances for the protons of the amidopropyl group.

Distinct signals for the methyl groups attached to the quaternary nitrogen atom. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Expected key signals would include:

A resonance for the carbonyl carbon of the amide group, typically observed around 170-174 ppm. semanticscholar.orgnih.gov

Signals for the carbons in the long alkyl chains.

Resonances for the carbons of the propylenediamine bridge.

A signal for the methyl carbons attached to the quaternary nitrogen. researchgate.net

A representative, hypothetical ¹H and ¹³C NMR data table for a generic fatty acid amidopropalkonium chloride is presented below to illustrate the expected chemical shifts.

Assignment Hypothetical ¹H NMR Chemical Shift (ppm) Hypothetical ¹³C NMR Chemical Shift (ppm)
Amide N-H7.5 - 8.5 (broad)-
Methylene adjacent to amide N3.2 - 3.4~38
Methylene adjacent to quaternary N3.3 - 3.5~58
Methyl groups on quaternary N3.1 - 3.3~52
Methylene adjacent to amide C=O2.1 - 2.3~36
Alkyl chain methylenes1.2 - 1.622 - 32
Terminal methyl of fatty acid0.8 - 0.9~14
Amide Carbonyl (C=O)-~174

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For a large and complex molecule like this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

Mass Spectrometry (MS): In ESI-MS, the molecule is expected to be detected as a positive ion, corresponding to its quaternary ammonium nature. The mass spectrum would show a prominent peak for the molecular cation [M]⁺. Fragmentation patterns can also provide structural information about the fatty acid composition and the propyl-dimethylamine linker. researchgate.netmassbank.eu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. mdpi.com This is crucial for confirming the identity of this compound, as it can distinguish it from other compounds with similar nominal masses.

A hypothetical table of expected mass-to-charge ratios (m/z) for the molecular ion of this compound with different fatty acid chains is shown below.

Fatty Acid Component Molecular Formula of Cation Calculated Exact Mass of Cation [M]⁺
Palmitic Acid (C16:0)C₂₁H₄₅N₂O⁺353.3526
Stearic Acid (C18:0)C₂₃H₄₉N₂O⁺381.3839
Oleic Acid (C18:1)C₂₃H₄₇N₂O⁺379.3683
Linoleic Acid (C18:2)C₂₃H₄₅N₂O⁺377.3526

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for its amide and quaternary ammonium functionalities. researchgate.netresearchgate.netmdpi.comyoutube.com

Amide Bands:

A strong absorption band around 1640 cm⁻¹ corresponding to the C=O stretching vibration of the amide group (Amide I band). researchgate.net

A band around 1550 cm⁻¹ due to the N-H bending vibration (Amide II band). researchgate.net

C-H Stretching:

Bands in the region of 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long fatty acid chains.

N-H Stretching:

A broad absorption in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the amide group. researchgate.net

Quaternary Ammonium Group:

While not always distinct, bands associated with the C-N stretching of the quaternary ammonium group may appear in the fingerprint region (below 1500 cm⁻¹).

A table summarizing the expected characteristic FTIR absorption bands is provided below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AmideC=O Stretch (Amide I)~1640
AmideN-H Bend (Amide II)~1550
AmideN-H Stretch3200 - 3400 (broad)
Alkyl ChainsC-H Stretch2850 - 2960

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen, and chlorine) in the compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to support its identity and purity. researchgate.net

A hypothetical comparison of calculated and found elemental analysis data for a this compound with an average fatty acid chain of C18 is presented below.

Element Calculated % Found % (Hypothetical)
Carbon (C)Varies with fatty acid profileVaries
Hydrogen (H)Varies with fatty acid profileVaries
Nitrogen (N)Varies with fatty acid profileVaries
Oxygen (O)Varies with fatty acid profileVaries
Chlorine (Cl)Varies with fatty acid profileVaries

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound and for separating the different fatty acid chain length homologues. nih.govresearchgate.netrsc.orgthermofisher.comnih.govresearchgate.net Reversed-phase HPLC with a suitable C8 or C18 column is commonly employed for the analysis of quaternary ammonium compounds. Detection can be achieved using an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). nih.gov

Gas Chromatography (GC): Due to the low volatility of quaternary ammonium salts, direct analysis by GC is not feasible. hnu.edu.cn However, GC can be used to analyze the fatty acid composition of the starting wheat germ oil after transesterification to fatty acid methyl esters (FAMEs). Additionally, pyrolysis-GC-MS can be used to analyze the thermal degradation products of the quaternary ammonium compound, which can provide structural information. researchgate.net It is also a valuable technique for identifying and quantifying potential volatile impurities, such as residual dimethylaminopropylamine (DMAPA). h-brs.deresearchgate.netresearchgate.netcopernicus.orgbre.comresearchgate.net

Interfacial and Colloidal Science of Wheat Germamidopropalkonium Chloride

Surface Activity and Adsorption Mechanisms at Interfaces

As a quaternized ammonium (B1175870) compound derived from wheat protein, Wheat Germamidopropalkonium Chloride is expected to exhibit significant surface activity. This is a characteristic of amphiphilic molecules, which possess both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. This dual nature drives them to accumulate at interfaces, such as the air-water or oil-water interface, thereby altering the interfacial properties.

Critical Micelle Concentration (CMC) Determination

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants. It is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases with increasing surfactant concentration. Once the CMC is reached, the surface becomes saturated with surfactant molecules, and any further addition of the surfactant leads to the formation of micelles in the bulk of the solution, with the surface tension remaining relatively constant.

Specific CMC values for this compound are not available in the public domain. The determination of CMC is typically carried out using techniques such as tensiometry (measuring surface tension), conductometry (measuring conductivity), or fluorescence spectroscopy.

Surface Tension Reduction Efficiency

The efficiency of a surfactant in reducing surface tension is a measure of its effectiveness at the interface. This is quantified by the concentration of the surfactant required to produce a given reduction in the surface tension of the solvent, typically water. A lower concentration indicates higher efficiency. The maximum reduction in surface tension is achieved at the CMC.

Quantitative data on the surface tension reduction efficiency of this compound is not publicly available.

Adsorption Isotherms and Kinetics on Diverse Substrates

The adsorption of this compound onto various surfaces is crucial for its applications, for instance, in hair conditioning where it adsorbs onto the hair shaft. Adsorption isotherms describe the equilibrium relationship between the concentration of the surfactant in the solution and the amount adsorbed onto a surface at a constant temperature. Common isotherm models include the Langmuir, Freundlich, and Temkin isotherms, each providing insights into the nature of the adsorption process.

The kinetics of adsorption describe the rate at which the surfactant molecules adsorb onto the surface. This is an important factor in dynamic processes.

Specific studies on the adsorption isotherms and kinetics of this compound on different substrates were not found.

Micellization Behavior and Supramolecular Aggregate Formation

Above the CMC, this compound is expected to form micelles. These are supramolecular aggregates where the hydrophobic tails are oriented towards the core, away from the aqueous environment, and the hydrophilic heads form the outer shell, interacting with water.

Aggregate Morphology and Size Distribution

The morphology (shape) and size of the micelles can vary depending on the surfactant's molecular structure and the surrounding conditions. Common morphologies include spherical, cylindrical (rod-like), and lamellar (sheet-like) structures. The size and shape of these aggregates can be determined using techniques such as dynamic light scattering (DLS), small-angle neutron scattering (SANS), and transmission electron microscopy (TEM).

There is no specific information available on the aggregate morphology and size distribution of this compound micelles.

Factors Influencing Self-Assembly (e.g., Concentration, Temperature, Ionic Strength)

The self-assembly process of surfactants into micelles is influenced by several factors:

Concentration: As established, micelle formation begins at the CMC.

Temperature: Temperature can affect both the CMC and the shape and size of the micelles. The Krafft temperature is the minimum temperature at which a surfactant can form micelles.

Ionic Strength: The addition of electrolytes (salts) to a solution of an ionic surfactant can significantly lower the CMC and promote the growth of micelles. This is due to the screening of the electrostatic repulsion between the charged head groups.

While these general principles apply, specific data on how these factors influence the self-assembly of this compound is not available.

Interaction with Biomacromolecules in Model Systems (Non-Human Specific)

The interfacial and colloidal behavior of this compound, a cationic quaternary ammonium compound, is significantly influenced by its interactions with other macromolecules present in a formulation. These interactions are particularly relevant in systems containing proteins and polysaccharides, where complexation and other associative behaviors can dictate the final properties of the product.

As a cationic surfactant, this compound has the potential to form complexes with negatively charged macromolecules such as proteins and polysaccharides. This interaction is primarily driven by electrostatic attraction between the positively charged quaternary ammonium group of the surfactant and anionic groups on the biopolymers, such as carboxylate groups on proteins or polysaccharides. arxiv.org In addition to electrostatic forces, hydrophobic interactions can also play a role in the stability of these complexes. arxiv.org

In model systems, the combination of cationic species with anionic polymers, like certain polysaccharides or proteins, can lead to the formation of aggregates. googleapis.com The formation of these complexes can significantly alter the properties of the system, such as viscosity and stability. For instance, the complexation of cationic materials with an anionic complexing agent before combining them with an anionic rheology modifier has been shown to improve the viscosity and turbidity profile of the resulting composition, reducing the tendency to form precipitates. googleapis.com

Research on analogous systems, such as the interaction between cationic starch and anionic surfactants, demonstrates that these interactions can lead to the formation of a gel-like complex phase with high viscosity. tandfonline.comresearchgate.net This is due to the aggregation of surfactant micelles with the polymer, creating a network structure. tandfonline.comresearchgate.net While specific research on this compound's complexation with individual proteins and polysaccharides is limited in publicly available literature, the principles derived from similar cationic surfactant and biopolymer systems provide a foundational understanding of its likely behavior.

Table 1: Potential Interactions of this compound with Biomacromolecules

Interacting Biomacromolecule Primary Driving Force for Interaction Potential Outcome of Interaction
Proteins (e.g., wheat protein) Electrostatic attraction, Hydrophobic interactions Complex formation, Altered protein conformation, Changes in solubility and surface activity.

In wheat-derived systems, which naturally contain a significant amount of starch, the presence of this compound can influence starch gelatinization and the rheological properties of the system. Starch gelatinization is the process where starch granules swell in the presence of water and heat, leading to an increase in viscosity.

Cationic surfactants, in general, can interact with starch molecules. Studies on the effect of cationic surfactants on the viscosity of starch solutions have shown that the viscosity can increase up to a certain surfactant concentration and then decrease. nitrkl.ac.in This behavior is attributed to the interactions between the surfactant and the starch particles. nitrkl.ac.in

The interaction of surfactants with starch can affect its pasting characteristics and rheological properties. For instance, some ionic surfactants have been shown to increase the viscosity and rheological modulus of starch pastes. mdpi.com In systems containing cationic starch and anionic surfactants, a significant increase in the elastic modulus of the resulting gel has been observed, indicating a stronger, more structured system. tandfonline.com This suggests that a cationic surfactant like this compound could potentially modulate the gelatinization process and the final texture of wheat-based formulations. The hydrophobic portion of the surfactant molecule can form inclusion complexes with the amylose (B160209) fraction of starch, which can impact swelling and gelatinization temperature.

Table 2: Expected Effects of Cationic Surfactants on Wheat Starch Properties

Starch Property Expected Effect of this compound Rationale
Gelatinization Temperature Potential to increase or decrease Formation of surfactant-amylose complexes can alter the energy required for gelatinization.
Peak Viscosity during Pasting Potential to increase Interactions between the cationic surfactant and starch granules can enhance swelling and viscosity buildup. nitrkl.ac.inmdpi.com
Final Viscosity of Cooled Paste Potential to increase Formation of a network structure between surfactant and leached starch molecules can lead to a more viscous and gel-like final product. tandfonline.comresearchgate.net

Rheological Properties of Aqueous Solutions and Formulations

The rheological properties of aqueous solutions and formulations are critical for their performance and consumer acceptance. This compound, as a rheology modifier, plays a significant role in defining these characteristics. epo.org

Aqueous solutions containing this compound are expected to exhibit non-Newtonian flow behavior, meaning their viscosity changes with the applied shear rate. Specifically, they are likely to be pseudoplastic or shear-thinning, where the viscosity decreases as the shear rate increases. This property is desirable in many personal care products, allowing for easy spreading during application while maintaining thickness in the container.

In systems where it forms complexes with other polymers, such as anionic rheology modifiers, this compound can contribute to the formation of a structured surfactant system. googleapis.com These structured systems can exhibit a yield strength, meaning they behave like a solid at rest but flow like a liquid when a sufficient force is applied. googleapis.com This is beneficial for suspending particles or droplets within a formulation. The viscoelastic properties, characterized by the storage modulus (G') and loss modulus (G''), would likely show a predominantly elastic behavior at low stresses, contributing to the stability and texture of the product. tandfonline.com

The stability of a formulation, including its resistance to phase separation, creaming, or settling, is often linked to its rheological properties. By increasing the viscosity and yield strength of the aqueous phase, this compound can significantly enhance the stability of emulsions and suspensions. google.com

The complex interactions of this compound with other components can lead to improved textural properties. For example, its use in combination with anionic polymers, when properly formulated through complexation, can result in smooth, stable gels with desirable sensory characteristics. google.com The ability of cationic associative polymers to be formulated into smooth-flowing and spreadable gels has been noted. google.com These properties are crucial for the aesthetic appeal and performance of many cosmetic and personal care products. The interaction between cationic surfactants and other polymers can create a stable network that entraps water, leading to a desirable texture and preventing syneresis (the expulsion of liquid from a gel).

Table 3: Summary of Rheological Contributions of this compound

Rheological Parameter Contribution of this compound Impact on Formulation
Viscosity Increases viscosity of aqueous solutions. nitrkl.ac.in Provides body and thickness to the product.
Flow Behavior Shear-thinning (pseudoplastic). tandfonline.com Easy to spread and apply.
Yield Strength Can contribute to yield strength in structured systems. googleapis.com Enhances suspension stability of particles and oils.
Texture Contributes to a smooth and conditioned feel. Improves sensory experience of the product.

Table 4: List of Compound Names

Compound Name
This compound
Proteins
Polysaccharides
Starch
Amylose

Mechanistic Investigations of Wheat Germamidopropalkonium Chloride in Non Biological or Material Science Contexts

Interactions with Model Membranes and Lipid Bilayers (e.g., Liposomes, Bacterial Cell Models)

The study of cationic surfactants with model membranes, such as liposomes and bacterial cell models, provides a foundational understanding of how Wheat Germamidopropalkonium Chloride likely interacts with lipid bilayers. As a QAC, its behavior is governed by its amphiphilic nature, featuring a hydrophilic cationic head and a hydrophobic tail.

The interaction of QACs with lipid bilayers, particularly those mimicking bacterial cell membranes which are typically negatively charged, is a multi-step process. mdpi.com

Electrostatic Adsorption: The initial step involves the electrostatic attraction between the positively charged quaternary ammonium (B1175870) headgroup of the molecule and the negatively charged components of the lipid bilayer, such as phosphatidylglycerol or cardiolipin. mdpi.com This charge-driven adsorption concentrates the surfactant molecules at the membrane surface. mdpi.com

Hydrophobic Insertion and Penetration: Following adsorption, the hydrophobic alkyl tail of the surfactant inserts itself into the nonpolar, hydrophobic core of the lipid bilayer. mdpi.com This penetration disrupts the ordered structure of the membrane.

Membrane Disorganization and Permeabilization: The accumulation of surfactant molecules within the bilayer leads to a loss of membrane integrity. mdpi.com This can occur through various proposed mechanisms, including the "carpet" model, where the surfactants coat the membrane surface and eventually dissolve it like a detergent, or through the formation of transient pores or defects. nih.gov This disruption results in the permeabilization of the membrane, leading to the leakage of intracellular contents. mdpi.com Studies on other cationic surfactants have shown they can effectively induce the release of entrapped markers from liposomes, demonstrating this permeabilizing effect.

The insertion of QACs into the lipid bilayer significantly alters its physical properties.

Disruption of Acyl Chain Packing: The presence of the surfactant's alkyl chains among the phospholipid acyl chains disrupts their tight, ordered packing. This interference increases the mobility and disorder of the lipid tails. Research on puroindoline-a, a protein from wheat with a stretch of positively charged residues, showed that its interaction with negatively charged phospholipids (B1166683) involves partial penetration into the bilayer, which disrupts acyl chain packing. nih.gov

Increased Membrane Fluidity: The disruption of lipid packing leads to an increase in membrane fluidity. This change can be measured by techniques like fluorescence polarization.

The table below summarizes findings for representative cationic lipids interacting with model membranes, illustrating the principles applicable to this compound.

Cationic Lipid SystemModel MembraneObserved Mechanistic EffectReference
DODAC-containing LiposomesS. aureus / E. coli modelsDisruption of bacterial cell wall/membrane via electrostatic and hydrophobic interactions. mdpi.com
MTAB-functionalized LiposomesE. coli modelInhibition of bacterial adherence through surface interaction. researchgate.net
N-Oxide Surfactant LiposomesDMPC LiposomesAlteration of the main phase transition temperature (Tm) and enthalpy (ΔHm), indicating changes in membrane packing and fluidity. acs.org

This table presents data for analogous cationic systems to illustrate the fundamental mechanisms.

Mechanisms of Conditioning and Substantivity on Material Surfaces (e.g., Hair Fibers, Textile Fibers)

On material surfaces like hair and textiles, this compound functions as a conditioning agent due to its ability to adsorb onto the surface and modify its properties. This property is known as substantivity.

The primary mechanism for the substantivity of cationic conditioners on hair and textile fibers is electrostatic attraction. nih.gov

Surface Charge: Hair fibers, particularly when chemically treated or damaged, carry a net negative surface charge due to the presence of cysteine sulfonic acid residues. nih.gov Similarly, many textile fibers can acquire a negative charge.

Adsorption: The positively charged quaternary ammonium headgroup of this compound is strongly attracted to these negative sites on the fiber surface. nih.gov This results in the deposition of a thin layer of the conditioning agent onto the material.

Charge Neutralization: The adsorption of the cationic molecules neutralizes the negative surface charges. nih.gov This charge neutralization is fundamental to the compound's anti-static and smoothing effects.

Once adsorbed onto the surface, the molecules orient themselves in a specific way that alters the surface's frictional properties.

Formation of a Lubricating Film: The hydrophobic tails of the adsorbed molecules orient themselves away from the fiber surface, creating a thin, uniform film. nih.gov

Reduced Friction: This film acts as a lubricant, reducing the coefficient of friction between individual fibers. monsachemical.com On hair, this effect is perceived as increased smoothness and slip, making the hair easier to comb, both wet and dry.

Cuticle Flattening: On hair fibers, the deposited film helps to flatten the cuticles of the hair shaft. nih.gov This creates a smoother surface that improves light reflection, resulting in increased shine and a healthier appearance.

The table below outlines the conditioning mechanism on a hair fiber.

Mechanistic StepDescriptionResulting BenefitReference
Electrostatic Attraction The cationic head of the molecule binds to negatively charged sites on the hair cuticle.Substantivity (adherence to hair). nih.gov
Charge Neutralization The positive charges of the conditioner neutralize the negative charges on the hair fiber.Reduction of static electricity and flyaways. nih.govmonsachemical.com
Hydrophobic Film Formation The alkyl tails orient outwards, forming a thin, lubricating layer on the hair shaft.Reduced inter-fiber friction, improved ease of combing, and a smoother feel. nih.gov
Cuticle Smoothing The deposited film flattens and seals the hair cuticles.Increased shine and softness. nih.gov

Anti-static Mechanisms on Non-Conductive Substrates

The anti-static properties of this compound on substrates like hair or synthetic textiles are a direct consequence of its conditioning mechanism. wikipedia.org Static electricity arises from a buildup of negative charges, causing repulsion between fibers (flyaway hair) or clinging of fabrics.

The primary anti-static mechanism is charge neutralization . By depositing a positively charged layer onto the negatively charged surface, the compound neutralizes the static buildup. nih.gov This prevents the accumulation of the charge that leads to static-related issues. Furthermore, the presence of ions from the quaternary ammonium salt can increase surface conductivity to a degree, helping to dissipate any charge that does accumulate. monsachemical.com

Emulsification and Dispersion Stabilization Mechanisms in Industrial Systems

This compound is a cationic surfactant belonging to the quaternary ammonium compound family. Its molecular structure, featuring a hydrophobic tail derived from wheat germ fatty acids and a positively charged hydrophilic head, dictates its functionality as an effective emulsifier and dispersion stabilizer in various non-biological and material science applications. The mechanisms of its action are rooted in fundamental principles of surface chemistry.

The primary driving force for its activity is the reduction of interfacial tension between two immiscible phases, such as oil and water, or a liquid and a solid. In an oil-in-water emulsion, the amphiphilic molecules of this compound orient themselves at the oil-water interface. The hydrophobic tails, which are lipophilic, penetrate the oil droplets, while the hydrophilic quaternary ammonium heads remain in the aqueous phase. This arrangement lowers the energy required to create new surface area, facilitating the formation of smaller droplets and a more stable emulsion.

A key mechanism for stabilization is the creation of an electrostatic barrier. The positively charged head groups form a cationic layer around the dispersed oil droplets or solid particles. This results in a net positive charge on the surface of each droplet or particle, leading to electrostatic repulsion between them. This mutual repulsion prevents the droplets or particles from coalescing or aggregating, which would otherwise lead to phase separation or sedimentation.

Interactive Data Table: Representative Interfacial Properties

ParameterValueConditions
Critical Micelle Concentration (CMC)1 x 10⁻³ mol/L25°C in deionized water
Surface Tension at CMC35 mN/m25°C
Interfacial Tension (vs. Mineral Oil)8 mN/m25°C

Note: The data in this table is representative of cationic surfactants of a similar class and is for illustrative purposes, as specific experimental data for this compound is not publicly available.

In the context of stabilizing solid dispersions in a liquid medium, the mechanism is analogous. The this compound molecules adsorb onto the surface of the solid particles. The orientation of the surfactant depends on the surface charge of the particles. For negatively charged surfaces, which are common in many industrial materials, the cationic head group anchors to the particle, leaving the hydrophobic tail oriented towards the non-aqueous or less polar continuous phase. This surface modification can improve the wetting of the particles by the liquid and, through electrostatic and steric hindrance, prevent them from agglomerating.

Detailed research into similar quaternary ammonium compounds has shown a direct correlation between the concentration of the cationic surfactant and the resulting particle size and stability of the dispersion. The following table illustrates typical findings from such a study.

Interactive Data Table: Effect of Cationic Surfactant Concentration on Dispersion Properties

Surfactant Concentration (% w/w)Average Particle Size (μm)Zeta Potential (mV)Dispersion Stability (Sedimentation after 24h)
0.115.2+15High
0.55.8+35Low
1.02.1+55Very Low
2.01.9+58Very Low

Note: This data represents a typical trend observed for cationic surfactants in solid-liquid dispersions and is for illustrative purposes. Specific values for this compound may vary.

The data indicates that as the surfactant concentration increases, the average particle size decreases, and the zeta potential (a measure of the magnitude of the electrostatic repulsion) becomes more positive, leading to enhanced stability.

Analytical Methodologies for Wheat Germamidopropalkonium Chloride in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the analysis of Wheat Germamidopropalkonium Chloride, a polymeric quaternary ammonium (B1175870) compound (polyquaternium). Due to its complex and polymeric nature, a combination of chromatographic techniques is often necessary for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of polyquaterniums like this compound. The separation is typically achieved based on the compound's ionic character and hydrophobicity.

Cation-Exchange Chromatography: Given its cationic nature, cation-exchange chromatography is a highly effective separation mode. In this technique, the positively charged quaternary ammonium groups of the polymer interact with the negatively charged stationary phase of the HPLC column. Elution is then achieved by increasing the ionic strength or decreasing the pH of the mobile phase.

Reversed-Phase Chromatography: Reversed-phase HPLC (RP-HPLC) can also be employed, particularly for separating the oligomers of the polymer based on the size and hydrophobicity of the wheat germ-derived alkyl chains. Ion-pairing agents may be added to the mobile phase to improve peak shape and retention.

Detection Modes:

UV-Vis Detection: As this compound contains aromatic structures within the "propalkonium" moiety, it can be detected using a UV-Vis detector, typically in the range of 200-280 nm.

Refractive Index (RI) Detection: For quantification without a suitable chromophore, RI detection can be utilized, although it is less sensitive than UV-Vis detection.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method suitable for non-volatile analytes like polyquaterniums and is not dependent on the presence of a chromophore.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest selectivity and sensitivity, allowing for the identification and quantification of the polymer and its potential degradation products. nih.gov

A study on the analysis of cationic modified polysaccharides, which share structural similarities with this compound, utilized LC-MS for quantification after acidic hydrolysis of the polymer. nih.gov

Table 1: Illustrative HPLC-MS Parameters for Analysis of Cationic Polymers

ParameterValue/Condition
Column C18 (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Precursor ion > Product ion (specific to the monomeric unit)

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of intact this compound by Gas Chromatography (GC) is not feasible due to its high molecular weight and low volatility. However, Pyrolysis-GC (Py-GC) coupled with mass spectrometry (Py-GC-MS) is a powerful technique for characterizing such polymers. worldscientific.comchromatographyonline.com

Table 2: Representative Py-GC-MS Conditions for Polymeric Material Analysis

ParameterValue/Condition
Pyrolysis Temperature 500 - 700 °C
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Oven Program 50 °C (2 min hold), then ramp to 300 °C at 10 °C/min
Injector Temperature 280 °C
MS Ionization Electron Ionization (EI), 70 eV
Mass Range m/z 35-550

Ion Chromatography for Quaternary Ammonium Ions

Ion chromatography (IC) is a specialized form of HPLC that is well-suited for the determination of ions. While typically used for small ions, IC can be adapted for the analysis of the quaternary ammonium functional groups present in this compound. The primary application of IC in this context is often the determination of the chloride counter-ion. Studies have demonstrated the feasibility of using IC to determine halide ions in solutions containing quaternary ammonium compounds. thegoodscentscompany.com

Spectrophotometric and Fluorometric Detection Methods

Spectrophotometric methods offer a simpler and more accessible alternative to chromatographic techniques for the quantification of polyquaterniums. These methods are often based on the formation of an ion-pair between the cationic polymer and an anionic dye.

Metachromatic polyelectrolyte titration is a notable spectrophotometric method for analyzing polymeric quaternary ammonium salts. tandfonline.comresearchgate.nettandfonline.com This technique involves titrating the polyquaternium solution with a standardized anionic polymer in the presence of a metachromatic dye, such as toluidine blue. tandfonline.com The endpoint, which can be detected visually or with a spectrophotometer, corresponds to the stoichiometric neutralization of the cationic charges on the polymer. tandfonline.comresearchgate.net This method has been successfully applied to the analysis of polyquaterniums in cosmetic formulations. tandfonline.com

Electrochemical Detection and Sensor Development

Electrochemical methods, including potentiometry and voltammetry, are emerging as sensitive and cost-effective techniques for the analysis of surfactants like this compound.

Potentiometric Titration: This technique can be used with an ion-selective electrode (ISE) that is responsive to the quaternary ammonium cation. The sample is titrated with a standard solution of an oppositely charged species, and the endpoint is determined from the change in potential.

Electrochemical Sensors: The development of electrochemical sensors and biosensors for surfactants is an active area of research. researchgate.net These sensors can be based on various principles, including the use of modified electrodes that facilitate the electrochemical reaction of the analyte. For instance, sensors based on polymeric membranes sensitive to polyions have been developed to quantify polyquaterniums. researchgate.net

Sample Preparation and Extraction Protocols from Relevant Matrices

The extraction of this compound from complex matrices, such as cosmetic products (e.g., shampoos, conditioners), is a critical step prior to analysis. The choice of extraction method depends on the nature of the matrix and the subsequent analytical technique.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of analytes from complex samples. For cationic polymers like this compound, a cation-exchange SPE cartridge can be used to selectively retain the analyte while allowing interfering matrix components to pass through. The retained polymer is then eluted with a suitable solvent. The use of solid-phase extraction for the analysis of quaternary ammonium compounds in various matrices, including cosmetics, has been reported. vkm.no

Liquid-Liquid Extraction (LLE): LLE can be employed to separate the polymer from the sample matrix based on its solubility characteristics. A suitable pair of immiscible solvents is chosen to selectively extract the analyte into one phase.

Acidic Hydrolysis: For methods that analyze the monomeric units of the polymer, such as LC-MS, an initial step of acidic hydrolysis may be required. This breaks down the polymer into its constituent parts, which are then more amenable to analysis. A study on cationic polysaccharides utilized trifluoroacetic acid for hydrolysis prior to LC-MS-MS analysis. nih.gov

Table 3: General Sample Preparation Protocol for a Cosmetic Cream

StepProcedure
1. Sample Weighing Accurately weigh approximately 1 g of the cosmetic cream into a centrifuge tube.
2. Solvent Addition Add 10 mL of an appropriate organic solvent (e.g., methanol, acetonitrile) and vortex to disperse the sample.
3. Sonication Sonicate the mixture for 15-30 minutes to ensure complete dissolution/extraction of the analyte.
4. Centrifugation Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pelletize insoluble components.
5. Filtration/SPE Filter the supernatant through a 0.45 µm filter. For further cleanup, pass the filtered extract through a cation-exchange SPE cartridge.
6. Elution (if SPE is used) Elute the analyte from the SPE cartridge with an acidic methanolic solution.
7. Analysis Analyze the final extract by the chosen analytical technique (e.g., HPLC-MS).

Quantitative Analysis Using Chemometric Methods for Trace Detection

The quantitative analysis of this compound at trace levels within complex matrices, such as personal care product formulations, environmental water, or agricultural samples, presents significant analytical challenges. The inherent complexity of these samples often leads to overlapping signals and matrix interference, which can obscure the analyte's response and compromise the accuracy of traditional univariate calibration methods. rsc.org Chemometric methods, which involve the use of multivariate statistics to extract meaningful information from complex chemical data, offer a powerful solution to these challenges. researchgate.netresearchgate.net

Chemometrics leverages data from instrumental analyses, such as spectroscopy or chromatography, to build predictive models. researchgate.net For quaternary ammonium compounds (QACs) like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are frequently employed due to their high sensitivity and selectivity for detecting surfactants at trace levels. nih.govamerican.edunih.govnih.gov When coupled with chemometric approaches, the ability to quantify the target analyte in the presence of interfering substances is greatly enhanced.

Detailed research into the analysis of structurally similar QACs in complex matrices like wheat has demonstrated the efficacy of combining spectroscopic techniques with multivariate calibration. nih.govnih.gov For instance, methods like Surface-Enhanced Raman Spectroscopy (SERS) coupled with chemometric models such as Partial Least Squares (PLS) regression and Support Vector Regression (SVR) have been successfully developed for the trace detection of other chloride-containing compounds in wheat. nih.govresearchgate.net These models are adept at handling the complex, multi-variable data generated by modern analytical instruments. wordpress.com

The process typically involves building a calibration model using a set of standards with known concentrations of this compound, prepared in a matrix that simulates the actual samples. wordpress.com Spectroscopic or chromatographic data is collected for these standards. Chemometric algorithms, such as Principal Component Analysis (PCA) or PLS, are then used to identify the latent variables that correlate the instrumental response to the analyte concentration, while simultaneously accounting for variability from matrix components. researchgate.net

The performance of such a chemometric model can be validated through various statistical parameters. A hypothetical validation for a quantitative method for this compound using LC-MS/MS coupled with PLS regression is presented below.

ParameterValueDescription
MatrixWastewater EffluentRepresents a complex environmental sample matrix.
Instrumental MethodLC-MS/MSProvides high selectivity and sensitivity for the analyte. nih.gov
Chemometric ModelPartial Least Squares (PLS)A multivariate regression method suitable for complex data. rsc.org
Linearity (R²)0.995Indicates a strong correlation between predicted and actual concentrations.
Limit of Detection (LOD)0.5 µg/LThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ)1.5 µg/LThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Spiked Recovery (%)92 - 107%Demonstrates the accuracy of the method by measuring the amount of analyte recovered from a sample spiked with a known concentration. nih.gov
Relative Standard Deviation (RSD)< 8%Indicates the precision and reproducibility of the measurements.

Research findings consistently show that multivariate calibration models are often more robust and reliable than traditional univariate approaches when dealing with complex samples. rsc.org They effectively deconvolve the contribution of the analyte from background noise and interfering signals, leading to more accurate quantification at trace levels. The application of these advanced analytical strategies is crucial for monitoring the presence and concentration of this compound in various applications, ensuring product quality and environmental stewardship.

Environmental Fate and Ecotoxicological Implications of Wheat Germamidopropalkonium Chloride

Biodegradation Pathways and Kinetics in Environmental Systems

The biodegradation of QACs is a critical process in determining their environmental persistence. The rate and extent of degradation are influenced by the chemical structure of the compound, the presence of adapted microbial communities, and environmental conditions.

Studies on QACs, such as benzalkonium chlorides (BACs), which share structural similarities with Wheat Germamidopropalkonium Chloride, indicate that they are generally biodegradable under aerobic conditions. nih.gov The primary mechanism of removal in wastewater treatment plants (WWTPs) is a combination of biodegradation and adsorption to sludge. nih.gov Research has shown that while adsorption to solids can be a faster process than biodegradation, microbial degradation is a key pathway for the ultimate removal of these compounds from the environment. nih.gov

In aerobic environments, microbial communities can adapt to utilize QACs as a source of carbon and energy. nih.govhanze.nl For instance, studies on BACs have demonstrated that a significant portion of the compound can be degraded within a matter of hours to days in the presence of adapted microbial consortia. nih.govresearchgate.net Information on the anaerobic degradation of this compound is less readily available. However, for QACs in general, anaerobic degradation is considered to be a slower process compared to aerobic degradation.

The microbial degradation of QACs involves a series of enzymatic reactions. A key initial step in the breakdown of compounds like BACs is dealkylation, which involves the cleavage of the long alkyl chain from the quaternary nitrogen atom. nih.govresearchgate.net This process is significant because it results in the formation of metabolites that are considerably less toxic than the parent compound. For example, the dealkylation of BACs produces benzyldimethylamine, a substance that is approximately 500 times less toxic. nih.govresearchgate.net

Subsequent to dealkylation, the resulting intermediates can be further metabolized by other microorganisms within the community. hanze.nlresearchgate.net This suggests a cooperative degradation process where different microbial species contribute to the complete breakdown of the parent compound. hanze.nlresearchgate.net The enzymes involved in these initial degradation steps are thought to include amine oxidases. researchgate.net The long alkyl chains, once cleaved, can be further broken down through processes like β-oxidation. researchgate.net

Adsorption and Desorption in Soil and Sediment Systems

The cationic nature of this compound and other QACs leads to strong adsorption to negatively charged particles in soil and sediment. This process significantly influences their mobility and bioavailability in the environment. Adsorption is often a rapid process, competing with biodegradation for the removal of QACs from the water column. nih.gov The extent of adsorption is dependent on factors such as the organic matter content and clay content of the soil or sediment. The strong binding of QACs to solids can reduce their concentration in the aqueous phase, thereby limiting their immediate bioavailability to aquatic organisms. However, this also means that these compounds can accumulate in sludge and sediments, creating a potential long-term reservoir of contamination. Desorption, the release of the adsorbed compound back into the water, is generally a slower process.

Persistence and Mobility in Aquatic Environments

The persistence and mobility of this compound in aquatic environments are governed by a combination of biodegradation and adsorption processes. nih.gov While readily biodegradable under optimal aerobic conditions, the strong tendency of QACs to adsorb to particulate matter can limit their mobility in the water column. nih.gov Once adsorbed, their degradation may be slowed down.

Ecotoxicity to Non-Human Organisms

The ecotoxicity of QACs is a significant concern due to their surfactant properties, which can disrupt cell membranes.

Data specific to this compound is limited, but studies on related QACs like benzalkonium chloride (BAC) provide insights into its potential ecotoxicological effects.

Toxicity to Daphnia:

Studies on Daphnia magna and Ceriodaphnia dubia have demonstrated the acute and chronic toxicity of BAC. nih.gov Acute effects, leading to mortality, have been observed at concentrations in the microgram per liter (µg/L) range for Daphnia magna and in the hundreds of µg/L for Ceriodaphnia dubia. nih.gov Chronic effects, which can impact reproduction and growth, occur at even lower concentrations, highlighting the long-term risks these compounds may pose to sensitive aquatic invertebrates. nih.gov Furthermore, genotoxic effects, indicating damage to DNA, have been reported at concentrations as low as nanograms per liter (ng/L) in both Daphnia species. nih.gov

The following table summarizes the acute and chronic toxicity of benzalkonium chloride (BAC) to Daphnia magna and Ceriodaphnia dubia.

SpeciesEndpointEffect Concentration
Daphnia magnaAcute ToxicityTens of µg/L
Ceriodaphnia dubiaAcute ToxicityHundreds of µg/L
Daphnia magnaChronic ToxicityOne order of magnitude less than acute effects
Ceriodaphnia dubiaChronic ToxicityOne order of magnitude less than acute effects
Daphnia magnaGenotoxicity (Lowest Adverse Effect Level)0.4 ng/L
Ceriodaphnia dubiaGenotoxicity (Lowest Adverse Effect Level)4 ng/L

Toxicity to Algae and Fish:

While specific data for this compound is not available, QACs as a class are known to be toxic to a range of aquatic organisms. Due to their mode of action as membrane-disrupting agents, they can be expected to have adverse effects on algae, which form the base of many aquatic food webs, and fish. The toxicity will likely vary depending on the specific QAC, the species being tested, and the exposure conditions.

Impact on Soil Microbial Communities

Quaternary Ammonium (B1175870) Compounds (QACs) are known to possess antimicrobial properties, which are fundamental to their use in various applications. When introduced into the soil environment, often through the application of biosolids from wastewater treatment plants, these compounds can interact with and impact soil microbial communities. acs.org

The cationic nature of QACs causes them to bind strongly to negatively charged components of the soil matrix, such as clay and organic matter. erasm.org This sorption can reduce their immediate bioavailability and, consequently, their acute toxicity to microorganisms. erasm.org However, this binding is not always irreversible, and the gradual release of QACs can lead to long-term exposure of soil microbial communities.

Research on various QACs indicates that they can be toxic to a range of soil microorganisms. The toxicity is influenced by the specific structure of the QAC, including the length of the alkyl chains. nih.gov For instance, studies on benzalkonium chlorides (BACs), a common group of QACs, have shown that those with longer carbon chains tend to exhibit higher toxicity. nih.gov The introduction of QACs into the soil can alter the composition and diversity of the microbial community. Some studies have shown that exposure to QACs can lead to a decrease in microbial biomass and a shift in the community structure, potentially favoring more resistant species. nih.gov The development of resistance to QACs in soil bacteria is a significant concern, as it may also confer resistance to antibiotics. nih.gov

The concentrations of QACs detected in soil can vary widely. For example, total QAC concentrations in soils from shale gas exploitation areas have been found to range from 44.73 ng/g to 220.50 ng/g. nih.gov The impact of these concentrations on the intricate web of microbial interactions and essential soil functions, such as nutrient cycling, is an area of ongoing research.

Table 1: Reported Concentrations of Quaternary Ammonium Compounds (QACs) in Soil

QAC TypeConcentration Range (ng/g)Soil ContextReference
Total QACs44.73 - 220.50Soils from shale gas exploitation areas nih.gov
Benzalkonium Chlorides (BACs) and othersGenerally < 1 µg/L in surface waters which can deposit to soil/sedimentGeneral environmental occurrence nih.gov

Bioaccumulation Potential in Environmental Food Chains

The potential for a chemical to bioaccumulate in organisms is a critical aspect of its environmental risk profile. Bioaccumulation is the process by which a substance is absorbed by an organism at a rate greater than its rate of loss. For QACs, their physicochemical properties, particularly their cationic nature and varying degrees of hydrophobicity, influence their bioaccumulation potential.

Studies on aquatic organisms provide the most insight into the bioaccumulation of QACs. While highly water-soluble, QACs also have a strong affinity for biological membranes. osti.gov Research indicates that some QACs can bioaccumulate in aquatic organisms, although the extent varies significantly with the specific compound and the organism. nih.gov

For example, studies with fish have shown that QACs can be detected in various tissues. ca.gov However, permanently charged QACs, like many disinfectants, tend to accumulate more on external surfaces such as gills and skin, with limited uptake into internal tissues. nih.gov This suggests that for some QACs, the risk of biomagnification—the increasing concentration of a substance in organisms at successively higher levels in a food chain—may be limited.

The bioconcentration factor (BCF) is a key metric used to assess bioaccumulation potential. It is the ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding environment (typically water) at steady state. Regulatory bodies often consider a BCF above 1,000 as an indicator of high bioaccumulation potential. ca.gov Limited data on experimentally measured BCFs for QACs are available. For didecyldimethylammonium chloride, a log Kow of 4.66 has been reported, and it is suggested that bioconcentration in aquatic organisms is not expected to be significant due to its high water solubility and strong sorption to soil and sediment. ca.gov

Table 2: Ecotoxicity and Bioaccumulation Data for Select Quaternary Ammonium Compounds (QACs) in Aquatic Organisms

QAC TypeOrganismEndpointValueReference
Benzalkonium Chlorides (BACs)Freshwater fish speciesLC50 (50% lethal concentration)as low as 64 µg/L nih.gov
Dialkyldimethylammonium Chlorides (DADMACs)Freshwater fish speciesLC50 (50% lethal concentration)as low as 1 µg/L nih.gov
BACs (C12-C16)Aquatic ecosystemsPNEC (Predicted No-Effect Concentration)0.415 µg/L nih.gov
DADMACs (C10:C10)Aquatic ecosystemsPNEC (Predicted No-Effect Concentration)1.1 µg/L nih.gov
Hexadecyltrimethyl ammonium chlorideFish muscleMedian Concentration4.7 ng/g ca.gov
Docosyltrimethyl ammonium chlorideFish liverMedian Concentration460 ng/g ca.gov

Applications and Formulation Science in Non Human or Industrial Contexts

Utilization in Industrial Formulations (e.g., Surface Cleaners, Textile Processing Aids)

Quaternary ammonium (B1175870) compounds are widely utilized in industrial formulations due to their surfactant and antimicrobial properties. As a specific type of QAC, Wheat Germamidopropalkonium Chloride is noted for its function as an antistatic and conditioning agent. thegoodscentscompany.com

In the realm of industrial surface cleaners , QACs are key active ingredients in disinfectants for use in hospitals, food processing plants, and other commercial settings. researchgate.netmdpi.com Their cationic nature allows them to interact with and disrupt the negatively charged cell membranes of microorganisms, leading to their inactivation. researchgate.net While specific formulations containing this compound are not prominently documented in scientific literature, its structural similarity to other QACs suggests its potential utility in such products.

In textile processing , QACs are employed for various purposes, including as softening agents, dyeing auxiliaries, and antistatic agents. bohrium.comkirj.ee The cationic nature of these compounds allows them to adsorb onto negatively charged textile fibers, imparting a softer feel and reducing static buildup. kirj.ee Given that this compound is identified as an antistatic agent, its application in textile finishing to prevent static cling and improve the handling of fabrics is a logical industrial use. thegoodscentscompany.com

Table 1: Potential Industrial Formulation Applications

Industrial Sector Potential Application of this compound Imparted Property
Industrial & Institutional Cleaning Hard Surface Disinfectants, Sanitizers Antimicrobial, Surfactant
Textile Industry Fabric Softeners, Antistatic Finishing Agents Softening, Static Control

Role in Material Science and Engineering

The unique properties of QACs also lend themselves to applications in material science and engineering, particularly in surface modification and the stabilization of complex fluid systems.

Emulsions and dispersions are ubiquitous in industrial products, from paints and coatings to agrochemicals. The stability of these systems is crucial for their efficacy and shelf-life. Surfactants are essential for stabilizing these mixtures of immiscible liquids or solid particles in a liquid.

As a cationic surfactant, this compound possesses the ability to adsorb at oil-water or solid-liquid interfaces, reducing interfacial tension and preventing the coalescence of droplets or the aggregation of particles. This is a fundamental principle of emulsion and dispersion stabilization.

Research on related wheat-derived proteins, such as wheat gluten, has demonstrated their effectiveness in stabilizing oil-in-water emulsions. bohrium.com While chemically distinct, this highlights the potential of wheat-derived ingredients in formulation science. The amphiphilic nature of this compound, with its lipophilic wheat germ-derived tail and hydrophilic quaternary ammonium head, would theoretically make it an effective stabilizer for certain industrial emulsions and dispersions. However, specific studies quantifying its performance in these material science applications are not prominent in the available literature.

Development of Novel Delivery Systems for Non-Human Applications

The encapsulation and controlled delivery of active ingredients are of significant interest in various non-human applications, including agriculture and material science.

Nanostructured Lipid Carriers (NLCs) are advanced delivery systems composed of a blend of solid and liquid lipids, stabilized by surfactants. They are investigated for the encapsulation and protection of sensitive active compounds. While there is no specific mention of this compound in NLC research, the use of wheat germ oil as the liquid lipid component in NLCs has been studied for the encapsulation of bioactive compounds. thegoodscentscompany.com The use of a wheat-derived surfactant like this compound could be a logical extension of this research, potentially offering synergistic benefits in the formulation of stable and effective NLCs for non-human applications.

Similarly, polymeric systems are widely used for the controlled release of substances. The interaction between cationic compounds like this compound and anionic polymers can be exploited to form polyelectrolyte complexes, which can encapsulate and modulate the release of active agents.

Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. Their unique architecture allows for the encapsulation of guest molecules and the functionalization of their surface with a high density of chemical groups.

The synthesis of dendrimers often involves a step-wise process of adding branched monomer units. While the use of this compound as a core or branching unit in dendrimer synthesis is not documented in the scientific literature, the general principles of dendrimer chemistry allow for the incorporation of a wide variety of chemical functionalities. Theoretically, a molecule with the reactive groups present in the precursors to this compound could be used to initiate dendrimer growth or to functionalize the surface of a pre-formed dendrimer, although no such research has been published.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Quaternary Ammonium Compounds (QACs)
Wheat Germ Oil

Integration in Agricultural and Horticultural Formulations (e.g., as Spreading Agents, Adjuvants)

The use of adjuvants and spreading agents is a critical aspect of modern agriculture and horticulture. These substances are added to agrochemical formulations, such as pesticides and herbicides, to enhance their effectiveness. Spreading agents, a type of adjuvant, are surfactants that reduce the surface tension of water, allowing droplets to spread over a larger area of a leaf's surface rather than beading up. This improved coverage is crucial for the efficacy of systemic and contact pesticides. Adjuvants can also improve the absorption of the active ingredient into the plant tissue, protect it from environmental degradation, and reduce spray drift.

Quaternary ammonium compounds, the chemical class to which this compound belongs, are utilized in a variety of industrial applications, including as disinfectants in agricultural settings. researchgate.netucdavis.edu For instance, they are employed to sanitize surfaces and equipment to prevent the spread of plant pathogens. ucdavis.edu Their cationic surfactant properties, which are responsible for their antimicrobial activity, also give them the potential to act as spreading agents. ucdavis.edu

A United States patent for multi-purpose polymers includes this compound in a list of compounds that can function as, among other things, spreading aids. The patent suggests the utility of these polymers in a broad range of products, including industrial and institutional care products, which could theoretically encompass agricultural formulations.

However, despite its classification within a functionally relevant group of chemicals, there is a notable absence of specific research, detailed findings, or empirical data in publicly available scientific literature regarding the integration and performance of this compound as a spreading agent or adjuvant in agricultural or horticultural products. While other wheat-derived proteins and surfactants have been investigated for various applications, the focus has predominantly been on the personal care, cosmetic, and food industries. researchgate.netnih.govglobalauthorid.com

Consequently, no data is available to construct a detailed table on its specific use, efficacy, or research findings within an agricultural or horticultural context.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Alkyl Chain Length on Interfacial Properties

The hydrophobic tail of wheat germamidopropalkonium chloride is not a single entity but a mixture of alkyl chains derived from the fatty acids present in wheat germ oil. These fatty acids predominantly include linoleic acid (C18:2), palmitic acid (C16:0), oleic acid (C18:1), and linolenic acid (C18:3). The variability in chain length and saturation degree within this hydrophobic moiety significantly influences the molecule's behavior at interfaces, such as the air-water or oil-water interface.

Longer alkyl chains generally increase the hydrophobicity of the surfactant molecule. This enhanced hydrophobicity typically leads to a lower critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles in a solution. A lower CMC indicates a more efficient surfactant, as less of the compound is needed to achieve saturation of interfaces and initiate micellization. Conversely, an increase in alkyl chain length can lead to a higher surface tension at the CMC, meaning that while the surfactant is more efficient at forming micelles, the resulting surface may not be as effectively covered to reduce tension to its lowest possible point.

Table 1: Representative Impact of Alkyl Chain Length on Interfacial Properties of Cationic Surfactants

Alkyl Chain LengthCritical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (mN/m)
C121.5 x 10⁻²38
C143.8 x 10⁻³36
C169.2 x 10⁻⁴34
C183.0 x 10⁻⁴32

Note: This table presents illustrative data for a homologous series of single-chain cationic surfactants to demonstrate the general trend of decreasing CMC and surface tension with increasing alkyl chain length. The exact values for this compound would vary based on the specific fatty acid composition.

Influence of Amide Linkage Modifications on Functional Behavior

The amide group linking the propyl chain to the wheat germ-derived acyl group is a critical structural feature that imparts specific characteristics to the molecule. This amide bond is known to be more stable to hydrolysis, particularly under neutral and alkaline conditions, compared to an ester linkage. This stability is crucial for formulations where a longer shelf-life and consistent performance are required.

Effect of Quaternary Nitrogen Substituents on Functional Characteristics

The quaternary ammonium (B1175870) head group is the primary source of the cationic charge in this compound. The nature of the substituents on the nitrogen atom plays a significant role in determining the functional characteristics of the surfactant, such as its substantivity to negatively charged surfaces, its conditioning efficacy, and its interaction with other formulation ingredients.

In this specific molecule, the nitrogen atom is substituted with two methyl groups, a benzyl (B1604629) group, and the N-propylamide group. The two small methyl groups provide a compact and stable cationic center. The presence of the benzyl group, a bulky and somewhat hydrophobic substituent, can influence the packing of the surfactant molecules at interfaces and may enhance the compound's conditioning feel on hair and skin. It can also impact the compound's solubility and its interaction with other hydrophobic components in a formulation.

Varying these substituents would have predictable consequences. For instance, replacing the methyl groups with larger alkyl groups (e.g., ethyl or propyl) would increase the steric bulk around the nitrogen, which could hinder its close approach to surfaces and potentially reduce its substantivity. Conversely, replacing the benzyl group with a simple alkyl chain would alter the electronic environment and steric hindrance at the head group, likely affecting its deposition characteristics and the sensory profile of the final product.

Table 2: Influence of Quaternary Head Group Substituents on Cationic Surfactant Properties

Quaternary Head GroupSteric HindranceCharge DensityExpected Substantivity
TrimethylLowHighHigh
Dimethyl BenzylModerateModerateModerate to High
TriethylHighLowerModerate

Note: This table provides a qualitative comparison of how different substituents on the quaternary nitrogen can influence key properties of a cationic surfactant.

Computational Chemistry and Molecular Modeling Approaches for SAR/SPR Analysis

While direct experimental data on the SAR and SPR of this compound is limited, computational methods offer a powerful alternative to predict and understand its behavior at a molecular level.

Molecular Dynamics Simulations of Compound-Interface Interactions

Molecular dynamics (MD) simulations can be employed to model the behavior of this compound molecules at various interfaces. By simulating a system containing the surfactant, water, and a surface (e.g., a model for a hair cuticle or a lipid bilayer representing the skin's surface), researchers can observe the dynamics of adsorption, the orientation of the surfactant molecules, and the formation of interfacial films.

These simulations could provide insights into how the different alkyl chains from the wheat germ fatty acids arrange themselves at the interface, and how the benzyl group on the quaternary head influences this arrangement. MD simulations can also be used to calculate the potential of mean force for the surfactant to approach and bind to a surface, providing a quantitative measure of its substantivity. Such studies could help in understanding how modifications to the molecule's structure would affect its deposition and conditioning performance.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on density functional theory (DFT), can be utilized to investigate the electronic properties of the this compound molecule. These calculations can determine the charge distribution across the molecule, highlighting the localization of the positive charge on the quaternary nitrogen and the partial charges on the atoms of the amide group.

Regulatory Science and Policy in Relation to Chemical Substance Management Excluding Specific Safety/risk Data

Global and Regional Regulatory Classifications for Quaternary Ammonium (B1175870) Compounds

Wheat Germamidopropalkonium Chloride is a member of the broader category of Quaternary Ammonium Compounds (Quats). The regulatory classification of this chemical class varies significantly across different global and regional jurisdictions. These frameworks are designed to manage the introduction and use of industrial chemicals to protect human health and the environment. wikipedia.orgindustrialchemicals.gov.au

In the European Union , the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is the primary legislative framework. wikipedia.org Under REACH, manufacturers and importers are required to gather data on the properties of chemical substances and register them with the European Chemicals Agency (ECHA). cnrs.fr Substances are registered based on tonnage bands, with higher quantities requiring more extensive data. wikipedia.org Certain substances of very high concern (SVHC), such as those that are carcinogenic, mutagenic, or toxic for reproduction, are subject to authorisation. wikipedia.org Quaternary ammonium compounds, depending on their specific properties, may be subject to these registration and potential authorisation requirements. The ECHA maintains a public database of registered substances and their classifications. europa.eu

In the United States , the Toxic Substances Control Act (TSCA) grants the Environmental Protection Agency (EPA) the authority to regulate industrial chemicals. ricardo.com The EPA assesses new and existing chemicals to determine if they present an unreasonable risk. ricardo.com For new chemicals, a Premanufacture Notice (PMN) must be submitted to the EPA for review before the substance can be manufactured or imported. Quaternary ammonium compounds used in pesticides are regulated under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). epa.gov

Canada manages chemical substances under the Canadian Environmental Protection Act, 1999 (CEPA). cirs-group.com Chemicals are categorized based on their presence on the Domestic Substances List (DSL) or the Non-Domestic Substances List (NDSL). gpcgateway.com Substances not on the DSL are considered "new" and require notification and assessment before they can be imported or manufactured in Canada. cirs-group.com The NDSL lists substances that are in use internationally but not in Canada, and their notification may have reduced data requirements. cirs-group.com

In Australia , industrial chemicals are regulated by the Australian Industrial Chemicals Introduction Scheme (AICIS), which replaced the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) in 2020. wikipedia.orgchemsafetypro.com AICIS requires all new industrial chemicals to be assessed for their risks to health and the environment before they are introduced into the country. chemsafetypro.comcsregulatory.com

Japan's primary regulation is the Chemical Substances Control Law (CSCL), which was enacted to prevent environmental pollution by persistent chemical substances. un.orgnite.go.jp The law mandates a prior evaluation of new chemical substances before manufacture or import. nite.go.jp The CSCL categorizes substances, such as Class I Specified Chemical Substances, which are strictly regulated. apaengineering.com Additionally, some substances are designated as Priority Assessment Chemical Substances (PACS), requiring annual reporting from companies that handle them above certain quantities. foodpackagingforum.org

The table below summarizes the regulatory frameworks for quaternary ammonium compounds in these key regions.

Region/CountryRegulatory BodyKey Legislation/FrameworkRole in Chemical Management
European Union European Chemicals Agency (ECHA)REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals)Manages the registration, evaluation, and authorisation of chemical substances. wikipedia.org
United States Environmental Protection Agency (EPA)TSCA (Toxic Substances Control Act) & FIFRARegulates new and existing industrial chemicals and pesticides. ricardo.comepa.gov
Canada Environment and Climate Change Canada / Health CanadaCEPA (Canadian Environmental Protection Act)Assesses new substances not on the Domestic Substances List (DSL) before market introduction. cirs-group.comgpcgateway.com
Australia Australian Industrial Chemicals Introduction Scheme (AICIS)Industrial Chemicals Act 1989Assesses new industrial chemicals for health and environmental effects prior to introduction. chemsafetypro.comcsregulatory.com
Japan Ministry of Health, Labour and Welfare (MHLW), Ministry of Economy, Trade and Industry (METI), Ministry of the Environment (MOE)CSCL (Chemical Substances Control Law)Mandates pre-manufacture/import evaluation of new chemicals and regulates existing ones based on risk. nite.go.jpmeti.go.jp
South Korea Ministry of EnvironmentK-REACHRequires registration of new substances and existing substances manufactured or imported at one ton or more per year. rchemconsulting.com

Data Requirements for Chemical Registration and Listing (Focus on Data Categories)

The process of registering a new chemical substance like this compound involves submitting a comprehensive dossier of technical information to regulatory authorities. The specific data requirements are tiered and depend on the jurisdiction and the volume of the chemical being manufactured or imported. The focus of these requirements is to allow for a thorough assessment of the substance's potential impacts.

Under EU REACH , the information requirements are explicitly laid out in annexes to the regulation and increase with tonnage. cnrs.fr For substances in the lowest tonnage band (1-10 tonnes per year), the requirements primarily focus on physico-chemical data. cnrs.fr As the tonnage increases, so do the data requirements, expanding to include detailed toxicological and ecotoxicological studies. cnrs.fr

Key data categories under REACH include:

Substance Identity: Name, molecular and structural formula, composition, etc.

Physico-chemical Information: Melting/boiling point, water solubility, partition coefficient, etc.

Toxicological Information: Data on potential effects on human health, such as acute toxicity, skin/eye irritation, and mutagenicity.

Ecotoxicological Information: Data on effects on environmental organisms (e.g., aquatic toxicity).

Environmental Fate and Behaviour: Information on biodegradation, bioaccumulation, and transport. cnrs.fr

In the United States , the EPA's data requirements for new chemical notifications under TSCA are similarly comprehensive. For pesticides under FIFRA, the data are used to evaluate a wide variety of potential human health and environmental effects. epa.gov These data allow the agency to determine if a pesticide could harm non-target organisms. epa.gov

Major data categories for EPA registration include:

Product Chemistry: Information on the composition, impurities, and physical/chemical characteristics of the product. epa.govreach24h.com

Toxicology: Studies to determine potential hazards to humans and domestic animals. epa.gov

Ecological Effects: Data on the substance's effects on wildlife and plants. reach24h.com

Environmental Fate: Studies on how the chemical moves and persists in the environment. epa.govreach24h.com

Residue Chemistry: Data to estimate public exposure to residues in food. epa.gov

Canada's New Substances Notification Regulations under CEPA also specify detailed information requirements organized into schedules. justice.gc.ca The required data set depends on whether the substance is listed on the NDSL and the quantity being introduced. cirs-group.com If more information is needed to assess if a substance is toxic, the ministry can issue a request for additional data. paho.org

The following table outlines the general data categories required across major regulatory systems.

Data CategoryDescriptionRelevant Jurisdictions
Product / Chemical Identity & Chemistry Information on substance composition, purity, identity of impurities, and analytical methods.EU, US, Canada, Australia, Japan epa.govcnrs.frreach24h.com
Physico-chemical Properties Data on physical state, melting/boiling point, water solubility, vapor pressure, etc.EU, US, Canada, Australia, Japan cnrs.fr
Human Health Hazard / Toxicology Studies on acute toxicity, irritation, sensitization, repeated-dose toxicity, and mutagenicity.EU, US, Canada, Australia, Japan epa.govcnrs.fr
Environmental Hazard / Ecotoxicology Data on toxicity to aquatic organisms (fish, invertebrates, algae) and other non-target species.EU, US, Canada, Australia, Japan epa.govindustrialchemicals.gov.au
Environmental Fate Information on how a substance behaves in the environment, including data on persistence, biodegradation, and bioaccumulation.EU, US, Canada, Australia, Japan epa.govreach24h.comindustrialchemicals.gov.au
Exposure Assessment Information on the use, handling, and disposal of the substance to understand potential exposure pathways.EU, US cnrs.fr

Policies on Sustainable Sourcing and Production of Bio-based Chemicals

This compound is derived from wheat germ, classifying it as a bio-based chemical. Policies promoting the sustainable sourcing and production of such chemicals are emerging globally as part of a broader shift towards a bioeconomy and circular economy.

In the European Union , the Bioeconomy Strategy is a central policy driver. cefic.orgapag.org It aims to foster a competitive, sustainable, and resilient future by encouraging the use of renewable biological resources to produce materials and energy. cefic.org While there isn't a single piece of legislation dedicated solely to bio-based chemicals, they are identified as a key market in initiatives like the "EU Industrial Policy Strategy" and the "Circular Economy Action Plan". europa.eu Industry groups have called for the Bioeconomy Strategy to be elevated into a full industrial strategy to create a single market for sustainable products and ensure access to biomass feedstock under competitive conditions. apag.org The principle of sustainable sourcing is emphasized, acknowledging that bio-based alternatives are not inherently more sustainable and require thorough assessment to avoid shifting environmental burdens. aise.eu

The United States promotes bio-based products through several mechanisms. The USDA's BioPreferred Program, established under the 2002 Farm Bill, is a key initiative. greenprintproducts.com It includes a mandatory federal purchasing program for bio-based products and a voluntary labeling program for consumers. greenprintproducts.com The program aims to increase the use of renewable agricultural resources, thereby reducing reliance on petroleum-based products. greenprintproducts.com U.S. policies also address sustainable sourcing through laws like the Tariff Act of 1930, which targets forced labor in supply chains, and newer regulations that push for greater transparency. sedex.com The broader goal of achieving net-zero emissions by 2050 is also driving federal procurement to prioritize sustainable products and services. sustainabilitymag.com

Key elements of a responsible sourcing approach for bio-based materials include:

Traceability: Understanding the origin of the materials. sustainability-directory.com

Risk Assessment: Identifying potential environmental and social harms. sustainability-directory.com

Supplier Engagement: Communicating expectations and supporting improvements. sustainability-directory.com

Verification: Using third-party audits or certifications to confirm sustainable practices. sustainability-directory.com

Environmental Monitoring and Compliance Frameworks for Industrial Discharges

The manufacturing and use of chemicals like this compound can result in their release into wastewater. Consequently, robust environmental monitoring and compliance frameworks are in place to manage industrial discharges and protect aquatic ecosystems.

Globally, regulatory frameworks govern the management of industrial wastewater. In the United States , the Clean Water Act (CWA) is the primary federal law regulating the discharge of pollutants into the nation's surface waters. numberanalytics.com It establishes the National Pollutant Discharge Elimination System (NPDES) permit program, which sets discharge limits for industrial facilities.

In the European Union , the Water Framework Directive (WFD) aims to achieve good ecological and chemical status for all EU water bodies. numberanalytics.com It requires member states to establish monitoring programs and implement measures to control pollution from various sources, including industrial discharges.

These frameworks mandate that industrial facilities monitor their effluent to ensure compliance with permitted discharge limits. lpdlabservices.co.uk Monitoring programs typically specify which parameters to measure, sampling frequency, and analytical methods. netsolwater.com For quaternary ammonium compounds, a key factor is their removal efficiency in wastewater treatment plants (WWTPs). Studies indicate that these cationic compounds are generally removed at a high rate (often exceeding 90%) in acclimated biological treatment systems, primarily through a combination of sorption to sludge and biodegradation. industrialchemicals.gov.au

Environmental monitoring for industrial discharges typically involves:

Systematic Sampling: Collection of wastewater samples, which can be either one-off spot samples or continuous samples via an auto-sampler. lpdlabservices.co.uk

Parameter Analysis: Testing for a range of chemical and physical parameters, such as pH, total suspended solids (TSS), chemical oxygen demand (COD), and specific chemical contaminants. netsolwater.comresearchgate.net

Data Management and Reporting: Using systems to manage monitoring data, check for compliance, and generate reports for regulatory agencies. netsolwater.com

Compliance Assurance: Ensuring that the treated effluent meets the "consent to discharge" limits before being released into the environment. Failure to comply can lead to financial penalties and legal action. lpdlabservices.co.uk

Future Directions and Emerging Research Avenues

Green Chemistry Approaches for Synthesis and Application

The industrial synthesis of quaternary ammonium (B1175870) compounds has traditionally relied on methods like the Menschutkin reaction, which involves reacting a tertiary amine with an alkyl halide. nih.gov While effective, these routes can involve solvents and starting materials that are not aligned with the principles of green chemistry. Future research is anticipated to focus on developing more sustainable synthetic pathways for compounds like Wheat Germamidopropalkonium Chloride.

Key research avenues include:

Use of Renewable Feedstocks: The "wheat germ" portion of the molecule already points to a bio-based origin. Future green synthesis would aim to derive all precursors from renewable sources, minimizing reliance on petrochemicals.

Solvent-Free or Benign Solvent Systems: A significant goal in green chemistry is the reduction or elimination of volatile organic solvents. Research into solid-state synthesis or the use of water as an eco-friendly solvent for QAC synthesis is a promising direction. nih.gov

Alternative Activation Methods: Non-traditional methods to supply energy for chemical reactions, such as microwave irradiation, ultrasound, or high-pressure processing (barochemistry), could lead to faster reaction times, higher yields, and lower energy consumption compared to conventional heating. rsc.org

Catalytic Routes: Investigating novel catalysts could enable more efficient and selective reactions, reducing byproducts and waste streams.

Synthesis Aspect Conventional Approach Potential Green Chemistry Approach
Starting Materials Petrochemical-based amines and alkyl halidesAmines and functional groups derived from biomass (e.g., wheat, coconut oil)
Solvents Chloroform, other organic solvents nih.govWater, supercritical CO₂, or solvent-free conditions nih.gov
Energy Input Prolonged conventional heating (reflux) Microwave irradiation, high hydrostatic pressure, sonication rsc.org
Byproduct Generation Halide salts, potential for unreacted precursorsMinimized waste through catalytic efficiency and atom economy

Integration with Nanomaterials and Development of Hybrid Systems

The integration of surfactants with nanomaterials to create functional hybrid systems is a burgeoning field in material science. As a cationic surfactant, this compound could be used to modify the surface of negatively charged nanoparticles (e.g., silica (B1680970), gold, or clay nanoparticles). This functionalization can impart new properties to the nanomaterials.

Potential future research directions are:

Stabilization of Nanoparticle Dispersions: The cationic head of the molecule could adsorb onto nanoparticle surfaces, creating a positively charged layer that prevents aggregation through electrostatic repulsion, thus stabilizing the nanoparticles in aqueous solutions.

Creating Antimicrobial Nanocomposites: By coating nanoparticles with this compound, it may be possible to create materials that combine the intrinsic properties of the nanoparticle with the antimicrobial activity characteristic of many QACs.

Functionalized Delivery Systems: Hybrid systems could be designed for the controlled release of active ingredients in various formulations, where the surfactant-nanoparticle matrix modulates the release profile.

Advanced Characterization Techniques for In-Situ Studies of Interfacial Behavior

Understanding how this compound behaves at interfaces (e.g., on a hair strand, skin surface, or mineral particle) is key to optimizing its performance. While classical techniques provide bulk measurements, advanced in-situ methods can probe the molecular-level structure and dynamics of the adsorbed surfactant layer in real-time and in a relevant environment.

Future research would benefit from the application of techniques such as:

Neutron or X-ray Reflectometry: To determine the thickness, density, and structure of the adsorbed surfactant layer at a solid-liquid or air-liquid interface with sub-nanometer resolution.

Atomic Force Microscopy (AFM): To directly visualize the adsorbed surfactant aggregates on a surface in-situ, providing topographical information and mechanical properties of the layer.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): To measure the mass and viscoelastic properties of the adsorbed layer as it forms from solution, giving kinetic and structural information.

Characterization Technique Information Gained Relevance to Interfacial Behavior
Neutron/X-Ray ReflectometryAdsorbed layer thickness, density, orientationProvides a molecular-scale picture of how the surfactant packs onto a surface.
Atomic Force Microscopy (AFM)Surface morphology, aggregation stateAllows direct visualization of surfactant structures (e.g., micelles, bilayers) on a substrate.
QCM-DAdsorption kinetics, adsorbed mass, layer rigidityReveals how quickly the surfactant adsorbs and the mechanical nature of the resulting film (e.g., rigid vs. soft).
Sum-Frequency Generation (SFG) SpectroscopyMolecular orientation and conformation at an interfaceDetermines how the alkyl chains of the surfactant are oriented (e.g., ordered or disordered) at the interface.

Predictive Modeling for Environmental Fate and Behavior

As with any chemical compound released into the environment, understanding the potential fate and transport of this compound is a critical aspect of modern chemical assessment. Predictive multimedia fate models, such as fugacity-based models, are powerful tools for this purpose. mdpi.com These models estimate how a chemical will partition between different environmental compartments like water, soil, air, and biota.

For a compound like this compound, a key challenge is its ionic nature and surfactant properties, which complicate predictions. Future research would involve:

Parameterization: Experimentally determining key input parameters for the model, such as the octanol-water partition coefficient (Kow), soil and sediment adsorption coefficients (Koc), and biodegradation rates.

Model Adaptation: Refining existing models to better account for the specific behavior of cationic surfactants, which adsorb strongly to negatively charged surfaces like clay, sediments, and biomass.

Toxicity Assessment: Integrating model outputs with ecotoxicity data to perform comprehensive environmental risk assessments. Studies on the phytotoxicity of other QACs on plants like wheat seedlings show the complexity of these interactions. nih.gov

Required Model Parameter Description Significance for Environmental Fate
Vapor Pressure The pressure exerted by the vapor in equilibrium with its solid or liquid phase.Determines the likelihood of the compound entering the atmosphere.
Water Solubility The maximum amount of the compound that can dissolve in water.Influences its concentration and transport in aquatic systems.
Octanol-Water Partition Coefficient (Kow) Ratio of a chemical's concentration in octanol (B41247) vs. water at equilibrium.Indicates the tendency of a substance to accumulate in fatty tissues (bioaccumulation).
Adsorption Coefficient (Koc) Describes the tendency of a chemical to bind to organic matter in soil and sediment.Controls the compound's mobility in soil and its concentration in the water column versus sediment.
Biodegradation Rate The rate at which the chemical is broken down by microorganisms.Determines the persistence of the compound in the environment.

Expanding Applications in Novel Material Science and Engineering Fields

Beyond its current use in personal care products, the unique structure of this compound—combining a bio-derived hydrophobic tail with a cationic headgroup—opens doors to novel applications in material science.

Emerging research could explore its use in:

Functional Textiles: Imparting antistatic or antimicrobial properties to fabrics by incorporating the QAC as a finish.

Advanced Coatings: Using it as a dispersing agent for pigments or as a component in antimicrobial surface coatings.

Polymerizable Surfactants: A significant area of innovation involves creating polymerizable QACs. nih.gov By analogy, if a polymerizable group were incorporated into the structure of this compound, it could be covalently bonded into polymer networks, creating materials with permanent antimicrobial or surface-modifying properties for applications like dental resins or medical devices. nih.gov

Organoclay Synthesis: Using the cationic QAC to modify the surface of clays (B1170129) like bentonite, thereby transforming the hydrophilic clay into an organophilic material suitable for use in polymer nanocomposites, drilling fluids, or environmental remediation applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.